5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL
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Overview
Description
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL is a pyrimidine derivative known for its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group and the hydroxyl group on the pyrimidine ring contributes to its distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL typically involves the reaction of 2,5-dichloropyrimidine with appropriate reagents to introduce the methyl and trifluoromethyl groups. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may also play a role in hydrogen bonding with target molecules, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenylbenzamide
- 5-Bromo-2-fluoro-N-(3-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenylbenzamide
- 2-Chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide .
Uniqueness
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the hydroxyl group makes it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4ClF3N2O |
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Molecular Weight |
212.56 g/mol |
IUPAC Name |
5-chloro-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H4ClF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13) |
InChI Key |
KSEADAIRTMVYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)C(F)(F)F |
Origin of Product |
United States |
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